Methyl 4-Morpholinobenzoate
Overview
Description
“Methyl 4-Morpholinobenzoate” is a chemical compound with the molecular formula C12H15NO3 . It is also known as MMB. It is widely researched and used in various scientific experiments.
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code 1S/C12H15NO3/c1-15-12(14)10-2-4-11(5-3-10)13-6-8-16-9-7-13/h2-5H,6-9H2,1H3
. The molecular weight of this compound is 221.26 .
Scientific Research Applications
Antimicrobial and Antifungal Activities
Methyl 4-Morpholinobenzoate and its derivatives show promising antimicrobial and antifungal effects. Studies have demonstrated that specific compounds with morpholine groups exhibit significant activity against various strains of bacteria and fungi. For instance, N-[4-methyl-2-(R-phenylimino)thiazol-3-yl]-morpholine derivatives have been found effective against gram-positive and gram-negative microorganisms, indicating their potential in developing new antimicrobial drugs (Yeromina et al., 2019).
Applications in Cancer Research
Several studies have explored the use of morpholine derivatives in cancer research. Compounds containing the morpholine group have shown cytotoxic effects on various cancer cell lines, suggesting their potential as novel anticancer drugs. For example, N-(2-hydroxy-5-nitrophenyl(4'-methylphenyl)methyl)indoline, a derivative of morpholine, exhibited effective cytotoxic activity and apoptosis induction in osteosarcoma cells (Doan et al., 2016).
Role in Antibiotic Activity Enhancement
Morpholine derivatives have been studied for their role in enhancing the efficacy of antibiotics, particularly against multidrug-resistant strains. The compound 4-(Phenylsulfonyl) morpholine, belonging to the sulfonamides class, demonstrated significant modulating activity in combination with other antibiotics, reducing the minimum inhibitory concentration (MIC) against various pathogens (Oliveira et al., 2015).
Potential in Neurokinin-1 Receptor Antagonism
Morpholine derivatives have been identified as potent neurokinin-1 receptor antagonists, which are relevant in the treatment of conditions like depression and emesis. For example, a water-soluble neurokinin-1 receptor antagonist incorporating a morpholine group showed high affinity and efficacy in pre-clinical tests (Harrison et al., 2001).
Use in Synthesis of Sterically-Hindered Peptidomimetics
Morpholine derivatives are utilized in the synthesis of complex peptidomimetics, which are compounds mimicking the structure of peptides. These derivatives, such as 4-(4,6-dimethoxy-1,3,5-triazine-2-yl)-4-methyl-morpholinium chloride, have proven effective in synthesizing peptidomimetics with reduced racemization and N-arylation, indicating their potential in pharmaceutical synthesis (Shieh et al., 2008).
Xanthine Oxidase Inhibitors and Anti-inflammatory Agents
Morpholine derivatives have shown promise as xanthine oxidase inhibitors and anti-inflammatory agents. Studies on cyclodidepsipeptides containing morpholine demonstrated significant inhibition of xanthine oxidase and suppression of nuclear factor κB (NF-κB) activation, suggesting their use in treating conditions like gout and other inflammatory diseases (Šmelcerović et al., 2013).
Exploring Structure-Biological Activity Relationships
Research into the structural manipulation of morpholine-based molecules is ongoing to develop therapeutically significant compounds for a broad range of medical ailments. Morpholine's feasible physicochemical properties make it a suitable candidate for the synthesis of various potent drugs (Rupak et al., 2016).
Safety and Hazards
properties
IUPAC Name |
methyl 4-morpholin-4-ylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-15-12(14)10-2-4-11(5-3-10)13-6-8-16-9-7-13/h2-5H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSNLLYQDUZFFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40409199 | |
Record name | Methyl 4-Morpholinobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40409199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
23676-05-3 | |
Record name | Methyl 4-Morpholinobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40409199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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